Difluoroiodmethan

Übersicht

Beschreibung

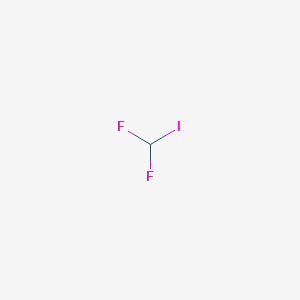

Difluoroiodomethane is an organofluorine compound with the chemical formula CHF₂I. . This compound is of interest due to its unique reactivity and the presence of both fluorine and iodine atoms, which impart distinct chemical properties.

Wissenschaftliche Forschungsanwendungen

Difluoroiodomethane has several scientific research applications:

Organic Synthesis:

Radiopharmaceuticals: The isotopomer [18F]difluoro(iodo)methane is used in the synthesis of radiopharmaceuticals for positron emission tomography (PET) imaging.

Pharmaceutical Chemistry: Difluoroiodomethane is used in the synthesis of biologically active compounds, including potential drug candidates.

Wirkmechanismus

- The primary target of Difluoroiodomethane is not well-documented in the literature. However, it is known to interact with certain functional groups in organic molecules due to its reactivity as a difluorocarbene precursor .

Target of Action

Mode of Action

Vorbereitungsmethoden

Difluoroiodomethane can be synthesized through several methods:

Fluorination of Methylene Iodide: One common method involves the fluorination of methylene iodide (CH₂I₂) using a fluorinating agent such as silver fluoride (AgF) or antimony trifluoride (SbF₃).

Nickel-Catalyzed Cross-Coupling: Another method involves the nickel-catalyzed cross-coupling of Grignard reagents with difluoro(iodo)methane to produce aromatic difluoromethyl products.

Analyse Chemischer Reaktionen

Difluoroiodomethane undergoes various types of chemical reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Radical Reactions: Difluoroiodomethane can undergo radical reactions, such as the addition to olefins to form difluoromethylated products.

Cross-Coupling Reactions: It is used in cross-coupling reactions to introduce the difluoromethyl group into aromatic compounds.

Common reagents and conditions used in these reactions include:

Silver Fluoride (AgF): Used in the fluorination of methylene iodide.

Nickel Catalysts: Employed in cross-coupling reactions with Grignard reagents.

Major products formed from these reactions include difluoromethylated aromatic compounds and other difluoromethyl derivatives.

Vergleich Mit ähnlichen Verbindungen

Difluoroiodomethane can be compared with other similar compounds such as:

Fluoroiodomethane (CH₂FI): Similar in structure but contains only one fluorine atom.

Difluoromethyl Bromide (CHF₂Br): Contains bromine instead of iodine, which affects its reactivity and applications.

Difluoromethyl Chloride (CHF₂Cl): Contains chlorine instead of iodine, leading to different chemical properties and uses.

Difluoroiodomethane is unique due to the presence of both fluorine and iodine atoms, which provide distinct reactivity and make it a valuable reagent in organic synthesis and pharmaceutical research.

Biologische Aktivität

Difluoroiodomethane (DFIM), a halogenated compound with the formula CF2I, has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthetic applications, and case studies illustrating its utility in drug development.

Difluoroiodomethane is a colorless to almost colorless liquid that is soluble in organic solvents such as acetonitrile. Its unique structure, featuring both fluorine and iodine atoms, imparts distinct chemical properties that make it valuable for various synthetic applications.

Table 1: Physical Properties of Difluoroiodomethane

| Property | Value |

|---|---|

| Molecular Formula | CF2I |

| Appearance | Colorless liquid |

| Density | Approx. 1.5 g/cm³ |

| Boiling Point | 60 °C |

| Solubility | Soluble in acetonitrile |

Mechanisms of Biological Activity

Difluoroiodomethane exhibits several biological activities primarily through its role as a difluoromethylating agent. The difluoromethyl group (CF2H) is known for enhancing the lipophilicity and metabolic stability of organic compounds, making them more effective in biological systems.

- Antifungal Activity : Recent studies have indicated promising antifungal properties associated with compounds synthesized using DFIM. The introduction of the CF2H group has been shown to improve the efficacy of antifungal agents by altering their interaction with fungal cell membranes .

- Mechanistic Studies : Mechanistic investigations reveal that DFIM can participate in radical difluoromethylation reactions. This process involves the generation of CF2H radicals, which can react with various substrates, including electron-deficient alkenes, leading to the formation of difluoromethylated products .

- Catalytic Applications : DFIM has been utilized in nickel-catalyzed cross-coupling reactions, where it acts as a source of CF2H. The oxidative addition of DFIM to nickel catalysts generates reactive intermediates that facilitate the formation of difluoromethylated aryl compounds .

Case Study 1: Antifungal Agent Development

A series of experiments focused on synthesizing difluoromethylated derivatives of known antifungal agents demonstrated enhanced activity against Candida species. The introduction of the CF2H group significantly increased the compounds' potency due to improved membrane permeability and reduced metabolic degradation.

- Methodology : Compounds were synthesized using DFIM as a difluoromethylating agent in a palladium-catalyzed reaction.

- Results : The difluoromethylated derivatives exhibited IC50 values that were up to three times lower than their non-fluorinated counterparts.

Case Study 2: Synthesis of Difluoromethylated Aromatics

In another study, researchers employed DFIM in nickel-catalyzed aromatic cross-coupling reactions to produce a library of difluoromethylated aryl compounds. These compounds were evaluated for their potential as pharmaceutical intermediates.

- Methodology : The reaction involved coupling aryl iodides with DFIM under nickel catalysis.

- Results : The synthesized difluoromethylated compounds showed varied biological activities, with some demonstrating significant inhibitory effects on cancer cell lines.

Research Findings and Future Directions

Research into difluoroiodomethane continues to expand, focusing on its applications in drug discovery and development. Key findings include:

- Enhanced Biological Activity : Compounds incorporating the CF2H group show improved pharmacokinetic profiles and greater biological activity compared to their non-fluorinated analogs .

- Synthetic Versatility : DFIM serves as an effective reagent for introducing the difluoromethyl group into complex organic molecules, facilitating the development of novel therapeutics .

Future research may explore:

- Mechanistic Insights : Further elucidation of the mechanisms by which difluoromethylation enhances biological activity.

- Broader Applications : Investigating the use of DFIM in synthesizing other bioactive compounds beyond antifungals and anticancer agents.

Eigenschaften

IUPAC Name |

difluoro(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF2I/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLFMGDEEXOKHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHF2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379419 | |

| Record name | Difluoroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.920 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1493-03-4 | |

| Record name | Difluoroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluoroiodomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.